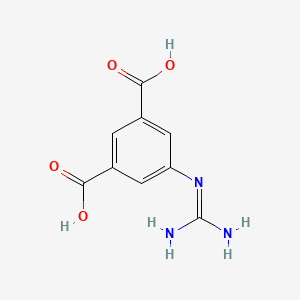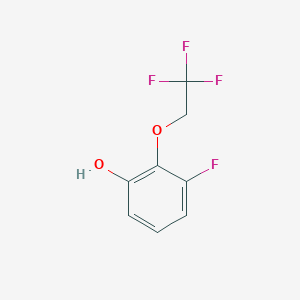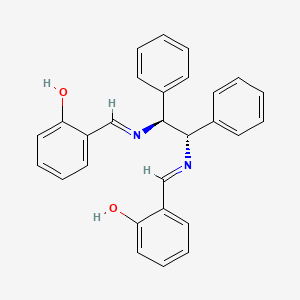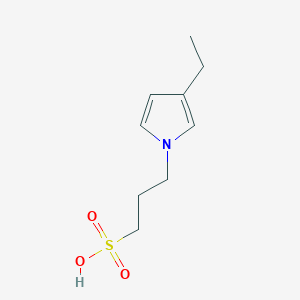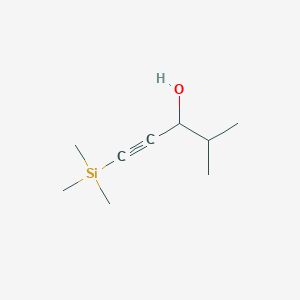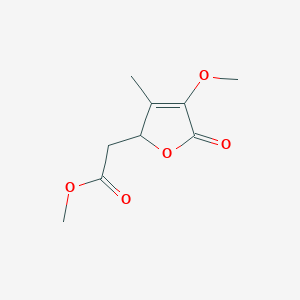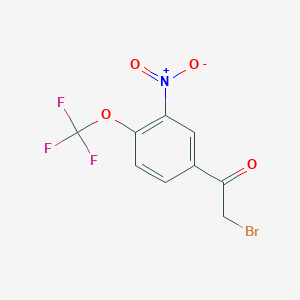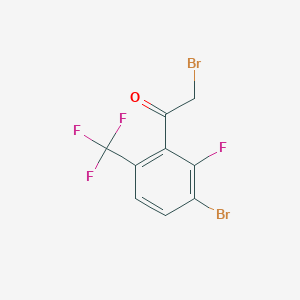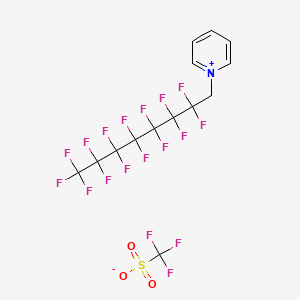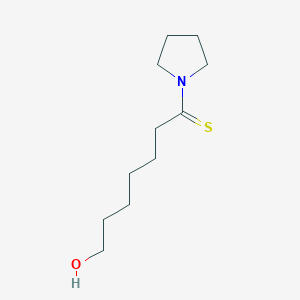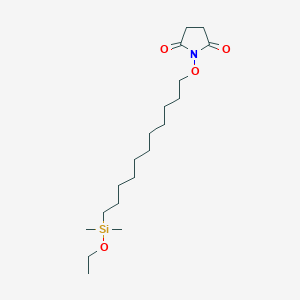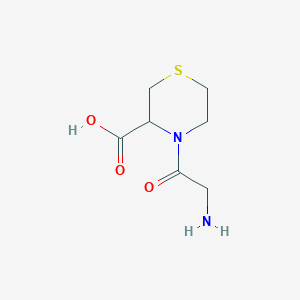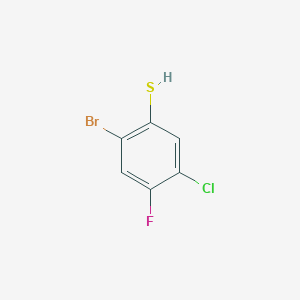
2-Bromo-5-chloro-4-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-4-fluorothiophenol is a halogenated thiophenol derivative with the molecular formula C6H3BrClFS. It is known for its unique combination of bromine, chlorine, and fluorine substituents on the thiophenol ring, which imparts distinct chemical properties and reactivity. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-4-fluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the sequential halogenation of thiophenol using bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-4-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction Reactions: The compound can undergo reduction to form thiolates or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Formation of various substituted thiophenol derivatives.
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of thiolates or reduced thiophenol derivatives.
Scientific Research Applications
2-Bromo-5-chloro-4-fluorothiophenol is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-4-fluorothiophenol involves its interaction with molecular targets through its halogen and thiol groups. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The halogen atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-chlorothiophene
- 2-Bromo-5-fluoropyridine
- 2-Bromo-4-chlorophenol
Uniqueness
2-Bromo-5-chloro-4-fluorothiophenol is unique due to the presence of three different halogen atoms on the thiophenol ring, which imparts distinct reactivity and chemical properties. This combination of halogens is less common compared to other halogenated thiophenols, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C6H3BrClFS |
|---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
2-bromo-5-chloro-4-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-5(9)4(8)2-6(3)10/h1-2,10H |
InChI Key |
MUJFZOXAMLHQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)S)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


